molecular formula C11H20N2O4S B1377807 Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-83-5

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No. B1377807
M. Wt: 276.35 g/mol
InChI Key: WMBSIHWRPQTLQI-UHFFFAOYSA-N
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Description

“Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic compound . The compound has a molecular weight of 276.11 . It’s a type of building block that was first synthesized by Carreira and coworkers .

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed methods for synthesizing spirocyclic compounds, including tert-butyl derivatives, highlighting their potential in creating biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) described the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products with different solubilities, showcasing the chemical versatility of similar structures Moskalenko & Boev, 2012.

Chemical Space Exploration

Meyers et al. (2009) highlighted the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, underscoring the utility of such compounds in accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009. This research emphasizes the importance of these compounds in drug discovery and development.

Enantioselective Synthesis

The synthesis of chiral tert-butyl derivatives, such as those reported by Moriguchi et al. (2014), demonstrates the potential of these compounds in the synthesis of cyclic amino acid esters. Their work on the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate illustrates the application of X-ray diffraction analysis in determining the structure of such complex molecules Moriguchi et al., 2014.

Novel Compound Synthesis

Li, Rogers-Evans, and Carreira (2013) explored the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, aiming to introduce novel, multifunctional modules for drug discovery. Their work reflects the continuous effort to expand the chemical diversity available for pharmaceutical applications Li, Rogers-Evans, & Carreira, 2013.

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The inherent novelty of the structure of this compound affords researchers new opportunities to run wild in their designs and avenues to chemical space – with their imagination as the sole limitations .

properties

IUPAC Name

tert-butyl 8-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)8(12)4-5-18(11,15)16/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBSIHWRPQTLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117821
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

CAS RN

1340481-83-5
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1340481-83-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 5
Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 6
Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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